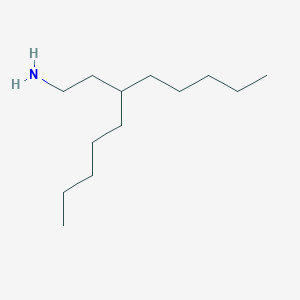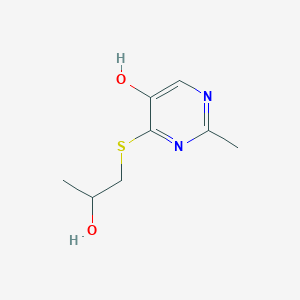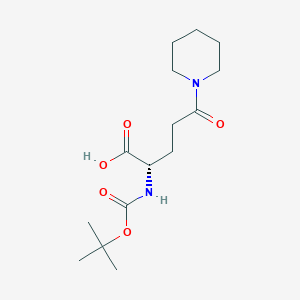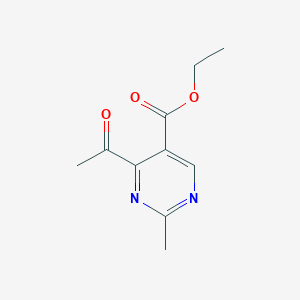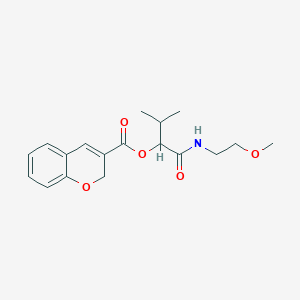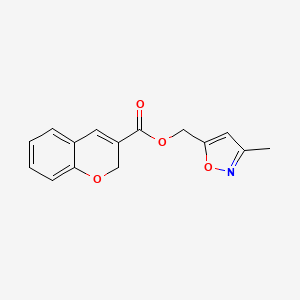
(3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of isoxazole and chromene Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while chromene is a benzopyran derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a 3-methylisoxazole derivative reacts with a chromene precursor under specific conditions. The reaction often employs catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
(3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylisoxazole: Shares the isoxazole moiety and is used in similar synthetic applications.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
(3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate is unique due to its combination of isoxazole and chromene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H13NO4 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
(3-methyl-1,2-oxazol-5-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-10-6-13(20-16-10)9-19-15(17)12-7-11-4-2-3-5-14(11)18-8-12/h2-7H,8-9H2,1H3 |
Clé InChI |
IRMGMOOXCBIFQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
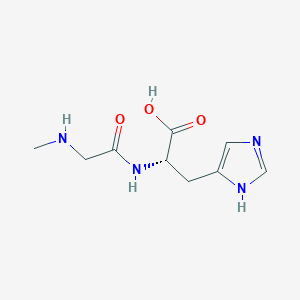
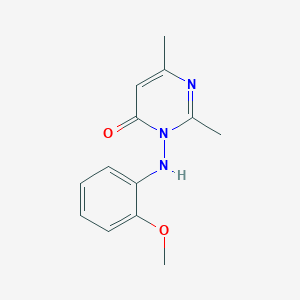
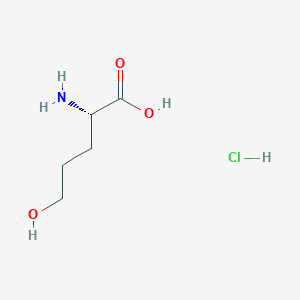
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
